molecular formula C10H11N3OS B2414094 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 68337-44-0

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2414094
CAS No.: 68337-44-0
M. Wt: 221.28
InChI Key: KLPXNKOOEUJDAN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol are not fully understood due to the lack of specific studies on this compound. Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of the methoxyphenyl group could potentially allow for interactions with aromatic amino acids in proteins, while the thiol group could form disulfide bonds or interact with metal ions in enzymes .

Cellular Effects

The cellular effects of this compound are currently unknown. Compounds with similar structures have been shown to influence cell function. For instance, some triazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities

Molecular Mechanism

Based on its structural similarity to other triazole derivatives, it may exert its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity or gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl isothiocyanate under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-11-12-10(15)13(7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPXNKOOEUJDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68337-44-0
Record name 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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